molecular formula C27H31ClN2O2 B1292708 (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride CAS No. 77481-82-4

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

Cat. No. B1292708
CAS RN: 77481-82-4
M. Wt: 451 g/mol
InChI Key: JYDIJFKNXHPWBJ-RKCKPQLJSA-M
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Description

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride is a useful research compound. Its molecular formula is C27H31ClN2O2 and its molecular weight is 451 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymorphic Forms of Medicinal Compounds : A study by Ravikumar & Sridhar (2007) on an orthorhombic polymorph of palonosetron hydrochloride, which is closely related to the chemical compound , reveals insights into the polymorphic forms of anti-emetic and anti-nausea agents. This research contributes to the understanding of different molecular arrangements in drugs (Ravikumar & Sridhar, 2007).

  • Novel Polymeric Zinc (II) Complexes : Adejoro & Oyeneyin (2013) synthesized and characterized a novel polymeric zinc (II) complex of quinine, closely related to the compound. This study contributes to our understanding of the geometric and thermodynamic properties of such complexes, significant in the field of material science and pharmacology (Adejoro & Oyeneyin, 2013).

  • Synthesis Techniques in Organic Chemistry : Kumar & Perumal (2007) explored a method for the synthesis of 4-methoxyquinolines, which relates to the structural features of the compound . This research provides valuable insight into efficient and cost-effective synthesis methods in organic chemistry (Kumar & Perumal, 2007).

  • Catalysis in Organic Synthesis : Salari, Mosslemin, & Hassanabadi (2017) discussed the use of 1,4-diaza-bicyclo[2.2.2]octane (DABCO) as a catalyst in the synthesis of certain organic compounds. This highlights the importance of such bicyclic structures in catalysis, a key aspect of organic synthesis (Salari et al., 2017).

  • Crystal Structure Analysis : Research by Ryttersgaard & Larsen (1998) on quininium hydrogen tartrate hemihydrate, which includes a component structurally similar to the compound , provides valuable information on the unique conformation and crystal structure of such compounds (Ryttersgaard & Larsen, 1998).

properties

IUPAC Name

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21+,26+,27-,29?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIJFKNXHPWBJ-RKCKPQLJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@H]4CC[N+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylquinidinium Chloride

CAS RN

77481-82-4
Record name Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride (1:1), (9S)
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